Iprotiazem
Overview
Description
Preparation Methods
The preparation of Iprotiazem involves several synthetic routes and reaction conditions. One common method includes the use of dichloromethane and methanol as solvents, along with hydroxypropyl methylcellulose and pluronic F-127 . The mixture is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle . This process results in the formation of composite particles, which are then collected and encapsulated to obtain the final product .
Chemical Reactions Analysis
Iprotiazem undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include and .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential effects on cellular processes and signaling pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Iprotiazem involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of palmitoyltransferase DHHC9 and acyl protein thioesterase APT1 , which are involved in the regulation of β-catenin palmitoylation . This modulation affects various cellular processes, including fibrosis and signaling pathways.
Comparison with Similar Compounds
Iprotiazem can be compared with other similar compounds, such as diltiazem and ipratropium :
Diltiazem: A calcium channel blocker used to treat hypertension and manage chronic stable angina. It works by inhibiting calcium influx into cardiac and vascular smooth muscle during depolarization.
Ipratropium: An anticholinergic drug used to control symptoms related to bronchospasm in chronic obstructive pulmonary disease. It acts as an antagonist of the muscarinic acetylcholine receptor.
This compound is unique in its specific modulation of palmitoyltransferase DHHC9 and acyl protein thioesterase APT1, which distinguishes it from other compounds with similar therapeutic applications.
Properties
IUPAC Name |
(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLZUBLGGPEVQN-DIPNUNPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883155 | |
Record name | Iprotiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105118-13-6 | |
Record name | Iprotiazem [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105118136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iprotiazem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPROTIAZEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VPX99Q2D7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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